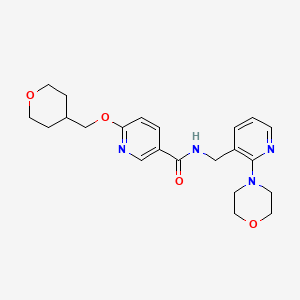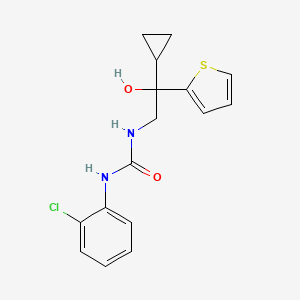![molecular formula C34H40N4O7S B2447823 Fmoc-n-[3-(n'-pbf-guanidino)-propyl]-glycine CAS No. 1820590-35-9](/img/structure/B2447823.png)
Fmoc-n-[3-(n'-pbf-guanidino)-propyl]-glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine is a biochemical compound with the molecular formula C34H40N4O7S and a molecular weight of 648.78 . It appears as a white powder .
Physical And Chemical Properties Analysis
Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine is a white powder . It has a molecular weight of 648.78 . The compound should be stored at temperatures between 0-8°C .Aplicaciones Científicas De Investigación
Improved Synthesis of Sensitive Peptides
The Fmoc group is often used in peptide synthesis. The removal of the Fmoc group to unmask primary amines usually requires the use of a basic secondary amine nucleophile . This strategy can pose challenges in sensitive peptide synthesis. However, the use of Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine can help improve the synthesis of sensitive peptides .
Hydrogel Formation
Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine can be used in the formation of self-supporting hydrogels . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
Bioprinting Applications
The Fmoc group can be used in bioprinting applications. It can be used in the synthesis of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides . These peptides can self-assemble and gel in aqueous solution, making them suitable for bioprinting .
Tissue Engineering
Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine can be used in tissue engineering. The Fmoc-K3 hydrogel, which is more rigid, can act as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Peptide-Based Hydrogels (PHGs)
Peptide-based hydrogels (PHGs) are soft materials formed by water-swollen networks. Compared to polymeric gels, PHGs display different advantages, including chemical and physical responsiveness to stimuli, intrinsic biocompatibility of their molecular constituents, chemical accessibility, tunability, and the generation of a physiologically relevant environment for in vitro experiments . Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine can be used in the formation of these PHGs .
Minimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS)
An innovative MP-SPPS process has been developed to address the low productivity inherent to conventional SPPS. This process can radically increase productivity on a peptide API manufacturing through the MP-SPPS process . Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine can be used in this process .
Safety and Hazards
Propiedades
IUPAC Name |
2-[3-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]propyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N4O7S/c1-20-21(2)31(22(3)27-17-34(4,5)45-30(20)27)46(42,43)37-32(35)36-15-10-16-38(18-29(39)40)33(41)44-19-28-25-13-8-6-11-23(25)24-12-7-9-14-26(24)28/h6-9,11-14,28H,10,15-19H2,1-5H3,(H,39,40)(H3,35,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRXLGAEYFYLRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCN(CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2447741.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2447742.png)
![4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2447743.png)




![4-chloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2447753.png)
![N-[(4-Sulfamoylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2447755.png)
![2-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2447756.png)


![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2447761.png)
